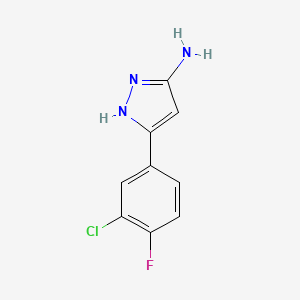

3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C9H7ClFN3 |

|---|---|

Molecular Weight |

211.62 g/mol |

IUPAC Name |

5-(3-chloro-4-fluorophenyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C9H7ClFN3/c10-6-3-5(1-2-7(6)11)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |

InChI Key |

MMASWEQTQGEGBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NN2)N)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 3-chloro-4-fluoroaniline with hydrazine derivatives under controlled conditions. The process may include steps such as:

Nitration: Introduction of a nitro group to the aromatic ring.

Reduction: Conversion of the nitro group to an amine.

Cyclization: Formation of the pyrazole ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Palladium Catalysts: For coupling reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation.

Reducing Agents: Such as sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

Therapeutic Applications

1.1. Androgen Receptor Modulation

One of the primary applications of 3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine is in the development of tissue-selective androgen receptor modulators (SARMs). These compounds are designed to selectively modulate androgen receptors, which are critical in conditions such as prostate cancer and other androgen-dependent diseases. The compound has been shown to exhibit antagonist activity against androgen receptors, making it a candidate for treating AR-dependent cancers .

1.2. Positive Allosteric Modulation

Another notable application is its role as a positive allosteric modulator for metabotropic glutamate receptor 4 (mGlu4). Research indicates that this compound enhances the activity of mGlu4, which is implicated in neurological conditions such as Parkinson's disease. Preclinical studies have demonstrated its efficacy in rodent models, suggesting potential therapeutic benefits in enhancing motor function and reducing symptoms associated with neurodegeneration .

Synthesis and Chemical Properties

The synthesis of 3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine involves several chemical transformations, often starting from simpler pyrazole derivatives. The introduction of the chloro and fluoro substituents is crucial for enhancing biological activity and selectivity towards target receptors. The compound's unique chemical structure contributes to its stability and bioactivity, making it a valuable candidate for further drug development .

Case Studies

3.1. Preclinical Studies on mGlu4 PAMs

In a study evaluating N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (a derivative of the target compound), researchers reported significant improvements in motor function in preclinical models of Parkinson's disease. The study highlighted the compound's ability to selectively enhance mGlu4 activity without affecting other glutamate receptors, indicating a potential for reduced side effects compared to non-selective agents .

3.2. Androgen Receptor Antagonism in Prostate Cancer Models

A separate study focused on the use of 3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine as an androgen receptor antagonist in prostate cancer cell lines. Results demonstrated that the compound effectively inhibited AR signaling pathways, leading to decreased proliferation of cancer cells. This suggests its potential utility as a therapeutic agent in managing prostate cancer .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Application Area | Key Findings |

|---|---|---|---|

| 3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine | Structure | SARM, mGlu4 PAM | Effective in AR antagonism; enhances mGlu4 activity |

| N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine | Structure | Neurological disorders | Improves motor functions in Parkinson's models |

| 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile | Structure | Cancer therapy | Intermediates for SARMs; potential AR modulators |

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting tyrosine kinases in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly affect physicochemical and biological properties:

- 3-(4-Fluorophenyl)-1H-pyrazol-5-amine (4d) : The 4-fluoro substituent creates a para-directing electronic effect, enhancing resonance stabilization. NMR data (δ: 5.67 ppm for CH, 7.56 ppm for aromatic protons) and IR absorption at 3344 cm⁻¹ (NH₂) reflect its electronic environment .

- 3-(3-Fluorophenyl)-1H-pyrazol-5-amine (4g) : Meta-fluorination induces steric and electronic differences, evidenced by upfield shifts in aromatic protons (δ: 6.83–7.37 ppm) and distinct ¹³C NMR signals (δ: 123.12–161.54) .

- 3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine: The combined 3-Cl and 4-F substituents introduce strong electron-withdrawing effects, likely reducing solubility compared to mono-substituted analogs. This dual substitution may enhance binding affinity in kinase inhibition due to increased polarity and steric bulk .

Table 1: Substituent Effects on Key Properties

Heterocyclic Core Modifications

Replacing the pyrazole core with other heterocycles alters properties:

- The oxazole derivative has a molecular weight of 212.61 g/mol and distinct SMILES (Nc1onc(c1)c1ccc(c(c1)Cl)F) .

- Pyrazolo[1,5-α]pyrimidines : Expanding the heterocyclic core to pyrazolopyrimidines, as in tuberculosis inhibitors, introduces additional hydrogen-bonding sites, enhancing target engagement .

Biological Activity

3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chloro and a fluorophenyl group, contributing to its unique biological properties. Its molecular formula is CHClFN, with a molecular weight of approximately 225.65 g/mol. The presence of halogen substituents enhances its binding affinity to various biological targets, which is crucial for its pharmacological effects.

Research indicates that 3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine acts primarily as an antagonist of androgen receptors (AR), which play a critical role in the progression of prostate cancer. The compound's ability to modulate AR activity suggests potential applications in treating hormone-dependent cancers.

Interaction with Biological Targets

The compound exhibits significant affinity for several enzymes and receptors. Notably, it has been shown to:

- Inhibit Tubulin Polymerization : This action leads to cell cycle arrest in the G2/M phase, which is particularly relevant for cancer therapy.

- Modulate Inflammatory Pathways : It has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of 3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine:

Prostate Cancer Treatment

In a study focused on prostate cancer, 3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine was evaluated for its antiproliferative effects against LNCaP and PC-3 cell lines. The results indicated that this compound effectively inhibited cell growth, with an IC value of 18 µM in LNCaP cells and a notable reduction in prostate-specific antigen (PSA) levels by 46% compared to control treatments .

Anti-inflammatory Effects

Another investigation highlighted the compound's anti-inflammatory properties, where it was found to reduce inflammation markers in vitro. This study suggested that the compound could serve as an effective therapeutic agent for conditions characterized by chronic inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.